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molecular formula C13H7NO5 B8347540 4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan

4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan

Cat. No. B8347540
M. Wt: 257.20 g/mol
InChI Key: BXTOVKIQBTXWHO-UHFFFAOYSA-N
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Patent
US07384962B2

Procedure details

4-cyclopentyloxy-8-nitro-1-formyl dibenzo[b,d]furan (200 mg, 0.530 mol) was heated in HBr (47% in acetic acid) (5 ml) in glacial acetic acid (10 ml) at 50° C. for 7-8 h. The reaction contents were poured in ice-water (200 ml) and extracted with ethyl acetate (3×50 ml). The combined organic layer was washed with saturated sodium bicarbonate, and water and dried over anhydrous sodium sulfate. Removal of the organic solvent in vacuo afforded the crude product as a white solid (150 mg). The crude white solid was used as such without further purification. mp: >270° C.
Name
4-cyclopentyloxy-8-nitro-1-formyl dibenzo[b,d]furan
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([O:6][C:7]2[C:12]3[O:13][C:14]4[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=4[C:11]=3[C:10]([CH:23]=[O:24])=[CH:9][CH:8]=2)CCCC1>Br.C(O)(=O)C>[OH:6][C:7]1[C:12]2[O:13][C:14]3[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=3[C:11]=2[C:10]([CH:23]=[O:24])=[CH:9][CH:8]=1

Inputs

Step One
Name
4-cyclopentyloxy-8-nitro-1-formyl dibenzo[b,d]furan
Quantity
200 mg
Type
reactant
Smiles
C1(CCCC1)OC1=CC=C(C2=C1OC1=C2C=C(C=C1)[N+](=O)[O-])C=O
Name
Quantity
5 mL
Type
solvent
Smiles
Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction contents
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated sodium bicarbonate, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the organic solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C2=C1OC1=C2C=C(C=C1)[N+](=O)[O-])C=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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